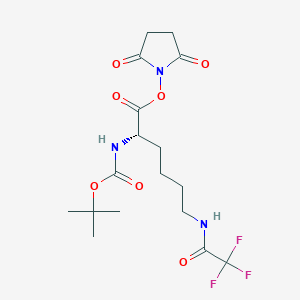

Boc-lys(tfa)-osu

Beschreibung

BenchChem offers high-quality Boc-lys(tfa)-osu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-lys(tfa)-osu including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F3N3O7/c1-16(2,3)29-15(28)22-10(6-4-5-9-21-14(27)17(18,19)20)13(26)30-23-11(24)7-8-12(23)25/h10H,4-9H2,1-3H3,(H,21,27)(H,22,28)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMVVSHTWIUKAP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628703 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-(tert-butoxycarbonyl)-N~6~-(trifluoroacetyl)-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34695-46-0 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-(tert-butoxycarbonyl)-N~6~-(trifluoroacetyl)-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Application of Boc and TFA in Modern Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise assembly of amino acids into well-defined peptide sequences is a cornerstone of chemical biology and drug development. Central to this endeavor is the strategic use of protecting groups to prevent unwanted side reactions and ensure the fidelity of the final product. This in-depth technical guide provides a comprehensive exploration of the tert-butyloxycarbonyl (Boc) protecting group and its partnership with trifluoroacetic acid (TFA) for deprotection, a classic yet continually relevant strategy in peptide synthesis. We will delve into the mechanistic underpinnings of Boc protection and TFA-mediated deprotection, provide detailed, field-proven protocols for their application in solid-phase peptide synthesis (SPPS), and discuss the critical role of scavengers in mitigating side reactions. This guide is designed to equip researchers with the foundational knowledge and practical insights necessary to effectively leverage the Boc/TFA strategy for the successful synthesis of peptides, from simple sequences to complex therapeutic candidates.

Introduction: The Imperative for Protection in Peptide Synthesis

Peptide synthesis is a systematic process of forming amide bonds between amino acids in a specific order.[1] Each amino acid possesses at least two reactive functional groups: an α-amino group and an α-carboxyl group.[1] To direct the formation of the desired peptide bond, the α-amino group of one amino acid must be temporarily "masked" or "protected" while its carboxyl group is activated to react with the deprotected α-amino group of another.[1] This temporary blockade is the fundamental role of a protecting group.[1]

An ideal protecting group strategy is characterized by several key attributes:

-

Ease and Selectivity of Introduction: The protecting group should be readily and selectively attached to the desired functional group.[1]

-

Stability: It must remain intact throughout the various steps of peptide synthesis, including coupling and subsequent deprotection cycles.

-

Facile and Selective Removal: The protecting group should be easily and cleanly removable under conditions that do not affect other protecting groups or the integrity of the peptide chain.[2]

The concept of orthogonality is paramount in complex peptide synthesis.[3] An orthogonal protection scheme employs multiple classes of protecting groups, each of which can be selectively removed in the presence of the others.[3][4] This allows for the precise, stepwise construction of the peptide backbone and the selective modification of amino acid side chains.[3]

The Boc Protecting Group: A Stalwart of Peptide Chemistry

The tert-butyloxycarbonyl (Boc) group, introduced in the 1950s, became a foundational tool in the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield.[5][6] It is an acid-labile protecting group used to temporarily shield the α-amino group of amino acids.[7]

Chemical Properties and Mechanism of Protection

The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[7] The reaction proceeds via nucleophilic attack of the amino group on a carbonyl carbon of the anhydride.[8]

Diagram: Boc Protection Mechanism

Caption: Nucleophilic attack of the amine on Boc anhydride.

The resulting tert-butyl carbamate is stable to most nucleophiles and bases, making it compatible with a wide range of reaction conditions.[9] This stability allows for the use of base-labile protecting groups on amino acid side chains, creating an orthogonal protection strategy.[9]

Experimental Protocol: Boc Protection of an Amino Acid

This protocol describes a general procedure for the N-Boc protection of an amino acid using di-tert-butyl dicarbonate.

Materials:

-

Amino Acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

-

Dioxane and Water (or other suitable solvent system)

-

Ethyl acetate (EtOAc)

-

5% Citric Acid Solution

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

Dissolve the amino acid (1 equivalent) and a base such as triethylamine (1.5 equivalents) in a 1:1 mixture of dioxane and water.[10]

-

To this solution, add di-tert-butyl dicarbonate (1.1 equivalents) at room temperature with stirring.[10]

-

Continue stirring until the reaction is complete (typically 1-4 hours), which can be monitored by thin-layer chromatography (TLC).[11]

-

Dilute the reaction mixture with water and extract with ethyl acetate to remove unreacted (Boc)₂O and byproducts.[10]

-

Acidify the aqueous layer with a 5% citric acid solution to a pH of approximately 3.[10]

-

Extract the aqueous layer multiple times with ethyl acetate.[10]

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the Boc-protected amino acid.[10]

Trifluoroacetic Acid (TFA): The Deprotection Workhorse

Trifluoroacetic acid (TFA) is a strong organic acid commonly used for the cleavage of the Boc group.[12] Its effectiveness lies in its ability to protonate the carbamate, initiating a cascade that leads to the release of the free amine.[13]

Mechanism of TFA-Mediated Boc Deprotection

The deprotection process is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA.[13][14] This is followed by the loss of a stable tert-butyl cation, forming a carbamic acid intermediate.[13] This carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[13] The released tert-butyl cation can be quenched by scavengers or can deprotonate to form isobutylene gas.[13]

Diagram: TFA-Mediated Boc Deprotection

Caption: Stepwise mechanism of Boc deprotection by TFA.

The Critical Role of Scavengers in TFA Cleavage

During the TFA-mediated deprotection of the Boc group and the final cleavage of the peptide from the resin, highly reactive carbocations are generated from the protecting groups.[15] These electrophilic species can react with sensitive amino acid side chains, leading to undesirable modifications. To prevent these side reactions, scavengers are added to the cleavage cocktail to trap these reactive intermediates.[15][16]

Commonly used scavengers and their targets include:

| Scavenger | Target Amino Acid(s) | Purpose |

| Water (H₂O) | Asp, Glu, Ser, Thr, Tyr | Quenches tert-butyl cations generated from t-butyl based protecting groups.[15] |

| Triisopropylsilane (TIPS) | Cys, His, Gln, Asn | Reduces and traps trityl cations from Trt-protected side chains.[17] |

| Thioanisole | Met, Trp | Prevents alkylation of the indole ring of tryptophan and oxidation of methionine.[18] |

| 1,2-Ethanedithiol (EDT) | Cys | A reducing agent that prevents disulfide bond formation and scavenges various cations.[19] |

| Phenol | Tyr, Trp | Acts as a carbocation scavenger, protecting tyrosine and tryptophan residues.[15] |

The composition of the TFA cleavage cocktail must be carefully tailored to the specific amino acid composition of the peptide being synthesized.[15]

Boc-Based Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Workflow

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical and robust method for SPPS.[20] It utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable, benzyl-based groups for "permanent" side-chain protection, which are removed during the final cleavage step with a strong acid like hydrogen fluoride (HF).[16][21] The graduated acid lability is the cornerstone of this approach.[22]

Diagram: Boc-SPPS Workflow

Caption: The cyclical process of Boc-based SPPS.

Experimental Protocol: Manual Boc-SPPS

This protocol outlines the key steps in a single coupling cycle of manual Boc-SPPS.

Materials:

-

Boc-protected amino acid resin (e.g., Merrifield resin for a peptide acid, MBHA resin for a peptide amide)[22]

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Dipeptidyl-ethylamine (DIEA) or Triethylamine (TEA)

-

N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) or other suitable coupling reagents

-

The next Nα-Boc protected amino acid

-

Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.[22]

-

Deprotection:

-

Neutralization:

-

Coupling:

-

Dissolve the next Nα-Boc protected amino acid (2-4 equivalents) and a coupling agent like HBTU or HOBt in DMF.[22]

-

Add this solution to the neutralized peptide-resin.

-

Add a base such as DIEA (4-6 equivalents) to initiate coupling.[22]

-

Agitate the mixture for 1-2 hours at room temperature.[22]

-

Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test.[22]

-

-

Washing: After complete coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

Final Cleavage and Peptide Isolation

The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups. In Boc/Bzl SPPS, this is typically achieved with a strong acid like liquid hydrogen fluoride (HF).[21][23]

Cleavage Cocktail Example (Reagent K): [22]

-

TFA (82.5%)

-

Water (5%)

-

Phenol (5%)

-

Thioanisole (5%)

-

1,2-Ethanedithiol (EDT) (2.5%)

Procedure:

-

The peptide-resin is treated with the cleavage cocktail for 1-2 hours at room temperature.

-

The resin is filtered off, and the filtrate containing the peptide is collected.

-

The crude peptide is precipitated by adding cold diethyl ether.[22]

-

The precipitated peptide is collected by centrifugation or filtration and washed several times with cold diethyl ether to remove scavengers and cleaved protecting groups.[24]

-

The purified peptide is then dried under vacuum.[22]

Boc vs. Fmoc: A Comparative Analysis

While Boc chemistry was foundational, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become more prevalent in modern peptide synthesis.[21][] The key difference lies in the deprotection chemistry.

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protection | Acid-labile (TFA)[21] | Base-labile (Piperidine)[21] |

| Side-Chain Protection | Strong acid-labile (HF)[21] | Acid-labile (TFA)[21] |

| Orthogonality | "Quasi-orthogonal" (differential acid lability)[2] | Truly orthogonal[26] |

| Advantages | - Less expensive reagents[]- Can be advantageous for hydrophobic or aggregation-prone sequences[][28] | - Milder deprotection conditions[21]- Compatible with a wider range of sensitive functionalities[21]- Amenable to automation[21] |

| Disadvantages | - Requires hazardous strong acids (HF)[23]- Requires specialized equipment | - More expensive reagents- Piperidine can cause side reactions |

The choice between Boc and Fmoc strategies depends on the specific peptide sequence, the scale of the synthesis, and the available laboratory infrastructure.[]

Conclusion and Future Perspectives

The Boc protecting group, in conjunction with TFA-mediated deprotection, represents a robust and historically significant strategy in peptide chemistry. While the Fmoc strategy has gained wider adoption for many applications due to its milder conditions, Boc chemistry remains a valuable and often preferred method for the synthesis of long, difficult, or hydrophobic peptides where aggregation can be a significant challenge.[][28] A thorough understanding of the underlying chemical principles, reaction mechanisms, and the critical role of scavengers is essential for any researcher aiming to successfully synthesize peptides. As the demand for complex and modified peptides in research and therapeutics continues to grow, a comprehensive knowledge of both Boc and Fmoc strategies will remain an indispensable asset for the modern peptide chemist.

References

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Wikipedia. (2024). Peptide synthesis. Retrieved from [Link]

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 26.9: The Merrifield Solid-Phase Technique. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. Retrieved from [Link]

-

OpenStax. (2023). 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method. Organic Chemistry. Retrieved from [Link]

-

Gilon, C. (2008). Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. Biopolymers, 90(3), 175-84. [Link]

-

Chem-Station. (2014). Merrifield Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 26.8: Automated Peptide Synthesis- The Merrifield Solid-Phase Method. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]

-

AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Kumar, A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

-

CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

-

AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80. [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

-

Wikipedia. (2024). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Yajima, H., Fujii, N., Funakoshi, S., Watanabe, T., Murayama, E., & Otaka, A. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Tetrahedron, 44(3), 805-819. [Link]

-

The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

-

ResearchGate. (n.d.). TFA cleavages of exenatide resin using thiol scavengers shown in Fig. 1. Retrieved from [Link]

-

ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. Retrieved from [Link]

-

ResearchGate. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. Bruce Merrifield and solid-phase peptide synthesis: a historical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. peptide.com [peptide.com]

- 11. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 16. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 17. chem.uci.edu [chem.uci.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. polypeptide.com [polypeptide.com]

- 20. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. peptide.com [peptide.com]

- 26. peptide.com [peptide.com]

- 28. peptide.com [peptide.com]

Introduction: The Critical Role of Boc-Lys(Tfa)-OSu in Modern Synthesis

An In-depth Technical Guide to the Solubility and Stability of Nα-Boc-Nε-trifluoroacetyl-L-lysine N-hydroxysuccinimide ester

Nα-Boc-Nε-trifluoroacetyl-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as Boc-Lys(Tfa)-OSu, is a cornerstone reagent in the fields of peptide synthesis and bioconjugation.[1] Its structure features an α-amine protected by a tert-butyloxycarbonyl (Boc) group, a side-chain ε-amine protected by a trifluoroacetyl (Tfa) group, and a carboxyl group activated as an N-hydroxysuccinimide (OSu) ester. This configuration makes it an invaluable building block for introducing a selectively protected lysine residue into a peptide sequence or for conjugating molecules to primary amines.

The Boc group provides temporary protection, readily removed under acidic conditions, such as with trifluoroacetic acid (TFA).[2][3] The Tfa group offers orthogonal stability, as it is typically removed under basic conditions. The OSu ester is a highly reactive group designed for efficient formation of stable amide bonds with primary amines.[4][5] However, this high reactivity is a double-edged sword. The success of any protocol utilizing Boc-Lys(Tfa)-OSu is fundamentally dependent on a thorough understanding of its solubility and stability. Mishandling this reagent by failing to respect its chemical properties is a frequent source of low yields and failed conjugations. This guide provides field-proven insights and detailed protocols to empower researchers to maximize the potential of this versatile molecule.

Caption: Chemical structure of Boc-Lys(Tfa)-OSu.[6]

PART 1: Solubility Profile - A Guide to Solvent Selection

The solubility of Boc-Lys(Tfa)-OSu is dictated by the physicochemical properties of its constituent groups. The large, nonpolar Boc protecting group and the lysine side chain give it considerable hydrophobic character, favoring solubility in organic solvents. The OSu ester itself has moderate polarity. As with most active esters, its solubility in aqueous media is limited and highly problematic due to rapid hydrolysis.[7]

Causality of Solvent Compatibility

The choice of solvent is not merely about dissolution; it is the first line of defense in preserving the reagent's integrity. The primary goal is to dissolve the compound in a manner that maintains the reactivity of the OSu ester while being compatible with the downstream application. Anhydrous, aprotic solvents are strongly preferred because they lack the reactive protons that can participate in degradation pathways.

Quantitative Solubility Data

The following table summarizes the solubility of Boc-Lys(Tfa)-OSu in common laboratory solvents. This data is critical for preparing stock solutions and performing reactions.

| Solvent | Formula | Type | Solubility | Rationale & Practical Notes |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Highly Soluble | Excellent choice for stock solutions and reaction media. Ensure use of anhydrous grade as DMF is hygroscopic. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Highly Soluble | Another excellent choice for high-concentration stock solutions.[7][8] Must be anhydrous. |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Soluble | Good for reactions and workups where a less polar solvent is required.[8] |

| Chloroform | CHCl₃ | Nonpolar | Soluble | Similar to DCM, effective for dissolving the compound.[8] |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Polar Aprotic | Soluble | Often used in purification (chromatography) and extraction.[9] |

| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Moderately Soluble | Commonly used as a mobile phase in HPLC analysis of purity and stability. |

| Aqueous Buffers (e.g., PBS) | N/A | Protic/Aqueous | Sparingly Soluble | Not recommended for dissolution or storage. Compound is susceptible to rapid hydrolysis.[4][7] |

Experimental Protocol: Solubility Determination

This protocol provides a self-validating system for determining the approximate solubility of Boc-Lys(Tfa)-OSu in a solvent of interest.

Objective: To determine the concentration at which Boc-Lys(Tfa)-OSu fully dissolves in a given anhydrous solvent at room temperature.

Methodology:

-

Preparation: Dispense 1.0 mg of Boc-Lys(Tfa)-OSu into a dry, clean glass vial. Ensure all glassware is free of moisture.

-

Solvent Addition: Add the chosen anhydrous solvent (e.g., DMF) to the vial in small, precise increments (e.g., 20 µL) using a calibrated micropipette.

-

Dissolution: After each addition, vortex the vial for 30-60 seconds at room temperature.

-

Visual Inspection: Carefully observe the solution against a dark background. The point of complete dissolution is reached when no solid particles are visible.

-

Calculation: Record the total volume of solvent added. Calculate the solubility: Solubility (mg/mL) = 1.0 mg / Total Volume of Solvent (mL)

-

Confirmation: To confirm saturation, add a tiny additional crystal of the compound. If it fails to dissolve, the solution is saturated.

Caption: Experimental workflow for solubility determination.

PART 2: Stability Profile - Preserving Chemical Integrity

The OSu ester is an "active ester," meaning it is intentionally designed to be a good leaving group to facilitate aminolysis.[10][11] This inherent reactivity makes Boc-Lys(Tfa)-OSu highly susceptible to degradation, primarily through hydrolysis.

Primary Degradation Pathway: Hydrolysis

The most significant threat to the stability of Boc-Lys(Tfa)-OSu is moisture.[4][5] The N-hydroxysuccinimide ester undergoes hydrolysis to yield the inactive Boc-Lys(Tfa)-OH carboxylic acid and free N-hydroxysuccinimide (NHS). This reaction consumes the active reagent, rendering it incapable of participating in the desired coupling reaction.

The rate of hydrolysis is highly dependent on pH.

-

Acidic Conditions (pH < 6): Hydrolysis is relatively slow. The compound exhibits its highest stability in solution at a slightly acidic pH.

-

Neutral Conditions (pH ≈ 7): The rate of hydrolysis increases.

-

Basic Conditions (pH > 7.5): Hydrolysis is significantly accelerated. This presents a challenge, as most amine coupling reactions are performed at a slightly basic pH (e.g., 8.0-8.5) to ensure the nucleophilic amine is deprotonated.[3] This necessitates using freshly prepared solutions of the OSu ester and minimizing reaction times.

Sources

- 1. Boc-Lys(Tfa)-OSu - Creative Peptides [creative-peptides.com]

- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 5. globallinker.com [globallinker.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Boc-Lys(Boc)-OSu | CAS:30189-36-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. N-Hydroxysuccinimide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Active esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Cornerstone of Precision Dendrimer Construction: Applications and Protocols for Boc-Lys(TFA)-OSu

Introduction: Architecting Macromolecules for Advanced Drug Delivery

Dendrimers represent a unique class of synthetic macromolecules characterized by their highly branched, three-dimensional, and monodisperse structure.[1] This precise architecture, emanating from a central core, allows for a high density of surface functional groups and internal cavities, making them exceptional candidates for sophisticated biomedical applications, particularly as carriers for drug and gene delivery.[2][3] Poly-L-lysine (PLL) dendrimers, built from the natural amino acid lysine, are of particular interest due to their biocompatibility and biodegradability.[4]

The synthesis of these perfectly structured macromolecules hinges on the iterative and controlled addition of branching units. This level of precision is only achievable through a robust chemical strategy that employs orthogonally protected building blocks. This application note provides an in-depth guide to the use of Nα-Boc-Nε-TFA-L-lysine N-hydroxysuccinimide ester, hereafter referred to as Boc-Lys(TFA)-OSu , a pivotal reagent for the divergent synthesis of poly-L-lysine dendrimers. We will explore the chemical principles that make this reagent exceptionally effective, provide detailed, field-proven protocols for its use in both solid-phase and solution-phase synthesis, and discuss the characterization of the resulting dendritic structures. This guide is intended for researchers and professionals in chemistry, materials science, and drug development seeking to leverage dendritic architecture for next-generation therapeutics.

I. The Chemical Logic of Boc-Lys(TFA)-OSu: A Tripartite System for Controlled Synthesis

The efficacy of Boc-Lys(TFA)-OSu as a dendrimer building block stems from the distinct roles of its three key chemical moieties: the Boc group, the TFA group, and the OSu ester. This tripartite design enables a powerful and precise synthetic strategy known as orthogonal protection.

The Principle of Orthogonal Protection

Orthogonal protection is a cornerstone of modern peptide and polymer synthesis. It involves the use of multiple protecting groups in a single molecule that can be removed under different, non-interfering chemical conditions.[5] This allows for the selective deprotection and reaction of one functional group while others remain shielded. In the context of lysine dendrimer synthesis, this means we can selectively deprotect the α-amino groups to extend the dendrimer generations while keeping the ε-amino groups protected, or vice-versa, for later functionalization.

The combination of the tert-butoxycarbonyl (Boc) and trifluoroacetyl (TFA) groups is a classic example of an orthogonal pair.[6][7]

-

Boc (tert-butoxycarbonyl) Group : Protects the α-amino group. It is stable to basic conditions but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[7][8]

-

TFA (trifluoroacetyl) Group : Protects the ε-amino group. In stark contrast to the Boc group, the TFA group is exceptionally stable in strong acids but is labile under mild basic conditions, such as treatment with aqueous piperidine or sodium hydroxide.[6]

This orthogonality is the key to building dendrimers generation by generation in a controlled, divergent manner.

The Role of the OSu Ester: Driving Amide Bond Formation

The N-hydroxysuccinimide (OSu) ester is a highly effective activating group for the carboxyl function of the lysine monomer.[9] The fundamental challenge in forming a peptide (amide) bond is that the direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable. The carboxyl group must first be "activated" to create a better leaving group.

The OSu ester serves this purpose perfectly. In the presence of a primary amine (such as the deprotected amine of a growing dendrimer), the amine nitrogen acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a water-soluble, easily removable byproduct.[10][11] This reaction is highly efficient and proceeds under mild conditions, which is critical for preserving the integrity of the growing macromolecule.[12]

II. Experimental Protocols: Synthesizing a Generation 2 (G2) Lysine Dendrimer

The following protocols provide step-by-step methodologies for the synthesis of a second-generation (G2) poly-L-lysine dendrimer using a divergent approach. We will first describe a solid-phase synthesis, which offers advantages in purification, followed by a solution-phase method.

Method 1: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase synthesis is highly efficient for dendrimer construction as it simplifies purification to simple filtration and washing steps, driving reactions to completion by using an excess of reagents.[13][14] This protocol utilizes a resin as the insoluble support.

Workflow Overview:

Materials:

-

Fmoc-protected Rink Amide resin

-

Boc-Lys(TFA)-OSu

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Piperidine

-

Diethyl ether, anhydrous

-

Methanol

Protocol:

-

Resin Preparation & Core Attachment (Generation 0):

-

Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Deprotect the Fmoc group by treating the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

To attach the first lysine (G0), couple Fmoc-Lys(Boc)-OH using a standard coupling agent like HBTU/DIPEA in DMF. After coupling, wash the resin.

-

Deprotect the Fmoc group again using 20% piperidine in DMF to expose the two primary amines of the G0 lysine. Wash thoroughly as before. The resin now displays the G0 dendrimer core.

-

-

Generation 1 (G1) Synthesis:

-

Dissolve Boc-Lys(TFA)-OSu (3 equivalents per amine on the resin) in DMF.

-

Add the solution to the swelled, deprotected G0 resin. Add DIPEA (1 equivalent per amine) to catalyze the reaction.

-

Agitate the reaction mixture at room temperature for 4-6 hours. Monitor reaction completion using a Kaiser test (ninhydrin test).

-

Once complete, drain the vessel and wash the resin extensively with DMF (5x) and DCM (5x) to remove excess reagents and byproducts. The resin now holds the G1 dendrimer, with Boc groups on the surface.

-

-

Generation 2 (G2) Synthesis:

-

Boc Deprotection: Treat the G1-functionalized resin with a solution of 50% TFA in DCM (v/v) for 30 minutes to remove the surface Boc groups.[15]

-

Drain and wash the resin with DCM (3x), DMF (3x), and then neutralize with 10% DIPEA in DMF (v/v) (2x, 5 min each). Wash again with DMF (3x) and DCM (3x).

-

G2 Coupling: Repeat the coupling step described in 2.2 using Boc-Lys(TFA)-OSu (3 equivalents per newly exposed amine).

-

After coupling and thorough washing, the resin now holds the fully protected G2 dendrimer: Boc groups on the surface (G2) and TFA groups on the interior layers (G0 and G1).

-

-

Cleavage and Final Deprotection:

-

To cleave the dendrimer from the resin and remove the acid-labile Boc groups simultaneously, treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2-3 hours.

-

Filter the resin and collect the filtrate. Precipitate the crude dendrimer by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the precipitate, decant the ether, and repeat the ether wash twice.

-

Dry the resulting white powder under vacuum. At this stage, the dendrimer is free from the resin, Boc groups are removed, but the internal ε-amino groups are still protected by TFA groups.

-

TFA Deprotection: To remove the TFA groups, dissolve the dendrimer in a solution of 0.1 M NaOH in methanol/water and stir for 2 hours.[6]

-

Neutralize the solution, and purify the final, fully deprotected G2 lysine dendrimer by dialysis or size-exclusion chromatography.

-

Method 2: Solution-Phase Synthesis

Solution-phase synthesis can be advantageous for larger-scale production but requires more rigorous purification after each step, typically column chromatography.

Protocol (Synthesis of G1 Dendron from a Core):

-

Core Preparation: Start with a core molecule containing a primary amine, for example, propargylamine.[16]

-

G1 Coupling:

-

Dissolve propargylamine (1 equivalent) and Boc-Lys(TFA)-OSu (1.1 equivalents) in a suitable solvent like DMF or DCM.

-

Add DIPEA (1.2 equivalents) and stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure G1 dendron, protected with one Boc group and one TFA group.

-

-

Iterative Growth: The process of deprotection and coupling can be repeated to build higher generations. For the next step, the Boc group would be removed with TFA, and the resulting amine would be reacted with two equivalents of Boc-Lys(TFA)-OSu to create the G2 dendron.

III. Characterization and Data Analysis

Confirming the structural integrity and purity of each dendrimer generation is critical. The monodisperse nature of dendrimers allows for precise characterization by standard analytical techniques.[17][18]

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The iterative growth of dendrimer generations can be followed by observing the integration ratios of protons corresponding to the protecting groups (Boc t-butyl protons at ~1.4 ppm) and the lysine backbone.[15][19]

-

Mass Spectrometry (MS): Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is the gold standard for determining the molecular weight of dendrimers.[15][20] It should show a single, sharp peak corresponding to the calculated molecular weight of the desired generation, confirming the monodispersity of the product. Electrospray Ionization (ESI-MS) is also commonly used.[15]

Representative Data Summary

The following table summarizes typical data obtained during the synthesis of poly-L-lysine dendrimers. Yields are highly dependent on the reaction scale and purification method.

| Generation | Synthetic Method | Key Reagent | Typical Yield (%) | Molecular Weight (MALDI-TOF) [Expected vs. Found] | Reference |

| G1 | Solution-Phase | Boc-Lys(Boc)-OH | 81% | [384.5] vs. [384.2] | [16] |

| G2 | Solution-Phase | Boc-Lys(Boc)-OH | 82% | [857.1] vs. [857.0] | [16] |

| G2 | Solid-Phase | Boc-Lys(Fmoc)-OH | 86% | [497.3 (M+H)⁺] vs. [497.3] | [21] |

| G3 | Solid-Phase | Boc-Lys(Fmoc)-OH | 48% | - | [21] |

| G4 | Solid-Phase | Boc-Lys(Fmoc)-OH | 79% | - | [21] |

| Note: The referenced studies may use slightly different but functionally equivalent lysine building blocks (e.g., Boc-Lys(Boc)-OH or Fmoc-Lys(Boc)-OH), but the principles and resulting structures are directly comparable. |

IV. Applications in Drug Development

The precise control over size, surface charge, and functionality afforded by using building blocks like Boc-Lys(TFA)-OSu makes poly-lysine dendrimers highly attractive for drug delivery.[22][23] The peripheral primary amines of a deprotected lysine dendrimer are cationic at physiological pH, enabling them to complex with anionic molecules like DNA and siRNA for gene delivery.[3] Furthermore, the surface can be modified with:

-

Targeting Ligands: To direct the dendrimer-drug conjugate to specific cells or tissues.

-

Stealth Moieties: Such as polyethylene glycol (PEG), to increase circulation time and reduce immunogenicity.[4]

-

Therapeutic Agents: Covalently attached to the surface, creating a high-payload drug delivery system.[1]

The internal ε-amino groups, protected during synthesis by the TFA group, can also be selectively deprotected for internal drug encapsulation or modification, creating even more complex and functional nanocarriers.

V. Conclusion

Boc-Lys(TFA)-OSu is a powerful and enabling reagent for the construction of well-defined poly-L-lysine dendrimers. Its design masterfully incorporates the principles of orthogonal protection and carboxyl activation, allowing for a stepwise, controlled synthetic process. Both solid-phase and solution-phase methodologies can be employed to successfully build these complex macromolecules. The resulting dendrimers, with their precise structure and high density of functionalizable groups, are not merely polymers but are sophisticated nanostructures poised to play a significant role in the future of advanced drug delivery and nanomedicine.

References

-

Electronic Supplementary Information for Polymer Chemistry. (2013). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

Synthesis and characterization of poly-L-lysine dendrimers. (2009). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Cell-penetrable lysine dendrimers for anti-cancer drug delivery: synthesis and preliminary biological evaluation. (2014). PubMed. Retrieved January 15, 2026, from [Link]

-

Kao, C.-L., et al. (2022). Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. ACS Omega. Retrieved January 15, 2026, from [Link]

-

Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters. (2014). Journal of The American Society for Mass Spectrometry. Retrieved January 15, 2026, from [Link]

-

Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). ResearchGate. Retrieved January 15, 2026, from [Link]

-

The Role of Dendrimers in Topical Drug Delivery. (2008). Pharmaceutical Technology. Retrieved January 15, 2026, from [Link]

-

Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. (2025). Methods in Molecular Biology. Retrieved January 15, 2026, from [Link]

-

N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. (n.d.). Amerigo Scientific. Retrieved January 15, 2026, from [Link]

-

NMR Studies of Two Lysine Based Dendrimers with Insertion of Similar Histidine-Arginine and Arginine-Histidine Spacers Having Different Properties for Application in Drug Delivery. (2023). International Journal of Molecular Sciences. Retrieved January 15, 2026, from [Link]

-

The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]

-

DENDRIMERS FOR ENHANCED DELIVERY OF SMALL MOLECULE AND BIOLOGICAL DRUGS. (n.d.). Starpharma. Retrieved January 15, 2026, from [Link]

-

Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). PubMed. Retrieved January 15, 2026, from [Link]

-

Dendrimer. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

Peptide synthesis. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

N-Hydroxysuccinimide active ester. (n.d.). Retrieved January 15, 2026, from [Link]

-

Peptide synthesis: Protecting groups for amine and carboxyl functionality. (2020). YouTube. Retrieved January 15, 2026, from [Link]

-

Synthesis and characterization of phenylalanine-modified poly(lysine) dendrimer. (2011). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Exploring the Conformational Landscape of Poly(l-lysine) Dendrimers Using Ion Mobility Mass Spectrometry. (2021). Analytical Chemistry. Retrieved January 15, 2026, from [Link]

-

Exploring the Conformational Landscape of Poly(l-lysine) Dendrimers Using Ion Mobility Mass Spectrometry. (2021). ACS Publications. Retrieved January 15, 2026, from [Link]

-

Solid-phase dendrimer synthesis: a promising approach to transform dendrimer construction. (2018). ScienceDirect. Retrieved January 15, 2026, from [Link]

-

Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. (2022). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. (2000). Journal of the Chinese Chemical Society. Retrieved January 15, 2026, from [Link]

-

Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as theranostic agents. (2018). Beilstein Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]

-

Recent Advances in Epsilon-Poly-L-Lysine and L-Lysine-Based Dendrimer Synthesis, Modification, and Biomedical Applications. (2021). Frontiers in Chemistry. Retrieved January 15, 2026, from [Link]

-

Improving Sensitivity and Resolution of Dendrimer Identification in MALDI-TOF Mass Spectrometry Using Varied Matrix Combinations. (2023). MDPI. Retrieved January 15, 2026, from [Link]

-

An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. (2018). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis and Conformations of Dendronized Poly(L-lysine). (2007). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. (2022). Semantic Scholar. Retrieved January 15, 2026, from [Link]

-

Experimental Procedures. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

- Trifluoroacetylation for amines. (n.d.). Google Patents.

-

Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. (2022). National Institutes of Health. Retrieved January 15, 2026, from [Link]

Sources

- 1. Dendrimer - Wikipedia [en.wikipedia.org]

- 2. pharmtech.com [pharmtech.com]

- 3. NMR Studies of Two Lysine Based Dendrimers with Insertion of Similar Histidine-Arginine and Arginine-Histidine Spacers Having Different Properties for Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Epsilon-Poly-L-Lysine and L-Lysine-Based Dendrimer Synthesis, Modification, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biosynth.com [biosynth.com]

- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

- 12. researchgate.net [researchgate.net]

- 13. Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Exploring the Conformational Landscape of Poly(l-lysine) Dendrimers Using Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Improving Sensitivity and Resolution of Dendrimer Identification in MALDI-TOF Mass Spectrometry Using Varied Matrix Combinations | MDPI [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Cell-penetrable lysine dendrimers for anti-cancer drug delivery: synthesis and preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. starpharma.com [starpharma.com]

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization During Boc-Lys(TFA)-OSu Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide synthesis. Specifically, we will address a critical challenge: preventing racemization during the coupling of Nα-Boc-Nε-TFA-L-lysine N-hydroxysuccinimide ester (Boc-Lys(TFA)-OSu).

Maintaining the stereochemical integrity of amino acids is paramount, as racemization can lead to diastereomeric impurities that compromise the biological activity and therapeutic efficacy of the final peptide.[1] This guide provides in-depth, field-proven insights and troubleshooting strategies to ensure your peptide synthesis is successful and your final product is of the highest chiral purity.

Troubleshooting Guide: Diagnosis and Resolution of Racemization

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will explore the root causes of racemization and provide actionable solutions.

Q1: I've detected D-Lysine in my peptide after coupling with Boc-Lys(TFA)-OSu. What is the primary mechanism causing this racemization?

A1: The most common pathway for racemization during the coupling of N-protected amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] The N-hydroxysuccinimide (OSu) ester of Boc-Lys(TFA)-OH is a pre-activated form of the amino acid. While active esters are generally less prone to racemization than other activation methods, they are not immune.[3]

The key steps in this mechanism are:

-

Activation: The carboxyl group of the N-protected amino acid is activated, in this case as an OSu ester.

-

Cyclization: Under basic conditions, the activated carboxyl group can intramolecularly cyclize to form the 5(4H)-oxazolone.

-

Proton Abstraction: The proton at the chiral alpha-carbon of this oxazolone ring is highly acidic and can be easily removed by a base present in the reaction mixture.[1]

-

Loss of Chirality: The resulting intermediate is achiral.

-

Nucleophilic Attack: The incoming amine can attack the achiral intermediate from either side, leading to a mixture of the desired L-peptide and the undesired D-diastereomer.[1]

A less common pathway is direct enolization, which involves the direct abstraction of the alpha-proton from the activated amino acid by a base.[1]

Diagram: Mechanism of Racemization via Oxazolone Formation

Sources

Technical Support Center: Post-Cleavage Removal of TFA and Scavengers

Welcome to the Technical Support Center for peptide chemistry. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, actionable guidance on the critical post-synthesis step of removing trifluoroacetic acid (TFA) and scavengers after peptide cleavage from the solid-phase resin.

The complete removal of these reagents is not merely a procedural formality; it is a decisive step that profoundly impacts peptide purity, stability, and biological activity. Residual TFA can alter peptide conformation and interfere with sensitive biological assays, while leftover scavengers can appear as impurities in analytical readouts and exhibit their own cytotoxicity.[1][2] This guide combines established protocols with field-proven insights to help you navigate common challenges and ensure the integrity of your synthetic peptides.

Section 1: The "Why": Understanding the Post-Cleavage Cocktail

Before troubleshooting removal, it's crucial to understand why these components are present.

-

Trifluoroacetic Acid (TFA): TFA is a strong acid used in the final cleavage step of most solid-phase peptide synthesis (SPPS) strategies (e.g., Fmoc/tBu chemistry).[3][4] Its role is to acidolytically cleave all side-chain protecting groups and release the peptide from its solid support resin.[5] However, it forms strong ionic bonds with positively charged residues (Lys, Arg, His) and the N-terminus, making it difficult to remove completely by simple evaporation.[2][6]

-

Scavengers: During cleavage, protecting groups are released as reactive carbocations.[7] These electrophilic species can re-attach to sensitive amino acid side chains (e.g., Trp, Met, Cys, Tyr), causing irreversible damage to the peptide.[7] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench these carbocations before they can cause harm.[8][9]

The challenge is that after cleavage, your desired peptide is in a solution contaminated with TFA, scavenger-adducts, and cleaved protecting groups. The primary goal of the workup is to isolate the peptide from these small-molecule impurities.

Section 2: Core Methodology: Ether Precipitation

The most common method for initial peptide isolation and removal of TFA and scavengers is precipitation with a cold organic solvent, typically an ether.[10][11]

The Principle: Most peptides are soluble in the highly polar TFA cleavage solution but are insoluble in non-polar organic solvents like diethyl ether (DEE) or methyl tert-butyl ether (MTBE).[12] By adding a large volume of cold ether, the peptide "crashes out" of solution as a solid precipitate, while the TFA, scavengers, and other byproducts remain dissolved in the ether supernatant.[10][13] Repeated washing of this precipitate with fresh cold ether further removes these soluble impurities.[10]

Workflow for Post-Cleavage Peptide Precipitation

Caption: Standard workflow for peptide isolation after TFA cleavage.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during post-cleavage workup.

Q1: My peptide won’t precipitate after adding ether. What’s wrong?

Causality: Precipitation failure usually means the peptide remains soluble in the ether/TFA mixture. This can happen for several reasons:

-

Highly Hydrophobic or Short Peptides: These peptides may have some solubility in ether.

-

Insufficient Ether: The volume of ether may not be large enough to sufficiently change the polarity of the solution.

-

Cleavage Failure: If very little peptide was cleaved from the resin, there may not be enough material to form a visible precipitate.

Troubleshooting Steps:

-

Reduce TFA Volume: Before precipitation, concentrate the cleavage mixture under a gentle stream of nitrogen or by rotary evaporation to remove a significant portion of the TFA.[14] Reducing the volume of the polar solvent (TFA) in which the peptide is dissolved makes precipitation more effective.

-

Increase Ether Volume: Ensure you are using a sufficient excess of cold ether, typically 10 parts ether to 1 part cleavage solution.[15]

-

Chill Thoroughly: Make sure both the ether and the cleavage mixture are thoroughly chilled (e.g., in a dry ice/acetone bath or a -80°C freezer) before and after mixing.[10] Lower temperatures decrease peptide solubility.

-

Try an Alternative Solvent: For very stubborn peptides, a mixture of ether and a slightly more polar solvent like n-heptane can sometimes induce precipitation. Greener solvent alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) have also been shown to be effective.[16][17][18]

Q2: My precipitated peptide is an oil or a sticky gum, not a fine powder. How do I fix this?

Causality: Oily or gummy precipitates are common and often indicate the presence of impurities or residual scavengers that interfere with the formation of a solid lattice. Certain peptide sequences are also intrinsically prone to this behavior.

Troubleshooting Steps:

-

Perform More Washes: The stickiness is often due to trapped scavengers. Perform at least 3-4 washes with fresh, ice-cold ether.[10] After adding fresh ether, break up the oil with a spatula and vortex vigorously to ensure thorough washing.

-

Trituration: After decanting the ether, add a small amount of a solvent in which the peptide is insoluble but the impurities might be (like isopropanol), and grind the sticky material with a spatula.[15] Then, add excess ether again to attempt to form a solid.

-

Re-dissolve and Re-precipitate: If washing fails, carefully decant all ether, let the oil dry, and re-dissolve it in a minimal amount of a solvent like 10% acetic acid in water. Then, re-precipitate by adding this aqueous solution dropwise into a large volume of cold ether.

Q3: I see a lot of solid precipitate, but my final yield is very low. Where did my peptide go?

Causality: Low yield after a seemingly successful precipitation can be due to mechanical losses or incomplete precipitation.

-

Loss During Washing: The fine, fluffy peptide precipitate can be easily lost during the decanting of the supernatant if not pelleted properly.

-

Peptide Adherence: The peptide may stick to the walls of the centrifuge tube.

-

Partial Solubility: The peptide may have some slight solubility in the ether/TFA supernatant, leading to losses with each wash.

Troubleshooting Steps:

-

Improve Centrifugation: Ensure you are centrifuging at a sufficient speed and for long enough (e.g., 3000-4000 rpm for 5-10 minutes) to form a tight, compact pellet before decanting.[10]

-

Careful Decanting: Pour off the supernatant slowly and carefully in one continuous motion. Leave a small amount of supernatant behind rather than risk disturbing the pellet.

-

Minimize Transfers: Perform the entire precipitation and washing procedure in the same centrifuge tube to avoid transfer losses.

Q4: My peptide looks clean, but HPLC/MS analysis shows peaks corresponding to scavengers. How do I remove them?

Causality: Thiol-based scavengers (like EDT) and other aromatic scavengers (like anisole or cresol) can be difficult to remove completely by precipitation alone, especially if the peptide is sticky.

Troubleshooting Steps:

-

Optimize Washing: As a first step, ensure washing was exhaustive (see Q2).

-

Solid-Phase Extraction (SPE): SPE is an excellent technique for removing hydrophobic impurities like scavengers.[19][20] The crude peptide is dissolved in an aqueous buffer, loaded onto a C18 SPE cartridge, washed with a low-percentage organic solvent (to remove scavengers), and then the purified peptide is eluted with a higher-percentage organic solvent.[19]

-

Preparative HPLC: This is the ultimate solution. The purification step via reverse-phase HPLC will separate the peptide from scavenger adducts based on their different hydrophobicities.[5][21]

Section 4: Advanced Topic - Dealing with Residual TFA Counterions

Even after successful precipitation and purification by HPLC (which itself often uses TFA in the mobile phase), the peptide exists as a TFA salt.[1][22] The negatively charged trifluoroacetate anion is ionically bound to positively charged sites on the peptide.[2] This can be problematic for biological assays, as TFA is cytotoxic and can alter peptide conformation.[1][2]

Q5: How do I remove or exchange the TFA counterion from my purified peptide?

Causality: The TFA anion is bound by a strong ionic interaction. To remove it, you must either replace it with a more biologically compatible anion (like chloride or acetate) or use a technique that physically separates the ions.

Methods for TFA Removal/Exchange:

| Method | Principle | Advantages | Disadvantages |

| HCl Exchange | The peptide is repeatedly dissolved in a dilute HCl solution (e.g., 10 mM) and lyophilized. The volatile HCl replaces the TFA, forming a peptide-hydrochloride salt.[3][23] | Simple, effective, and widely used.[2] | Requires multiple cycles (typically 3); peptide may be unstable at low pH; risk of precipitation.[1] |

| Anion Exchange Chromatography | The peptide-TFA salt is passed through an anion exchange resin pre-loaded with a different counterion (e.g., acetate). The resin retains the TFA, and the peptide elutes as the new salt form.[1] | Highly effective and can be quantitative. | More complex setup; requires specific resins; potential for peptide loss on the column. |

| Reverse-Phase HPLC | The peptide can be purified on an HPLC system using mobile phases where TFA is replaced with another acid, like acetic acid or formic acid.[23] | Integrates purification and salt exchange into one step. | May require significant method re-optimization; peak shape may be poorer without TFA. |

Decision Tree for Post-Purification TFA Removal

Caption: Choosing a TFA removal strategy based on experimental needs.

Section 5: Detailed Experimental Protocols

Protocol 1: Standard Ether Precipitation of Peptides

-

Following cleavage and filtration to remove the resin, collect the TFA/scavenger/peptide solution in a suitable round-bottom flask or centrifuge tube.

-

(Optional but Recommended) Reduce the volume of the TFA solution to approximately 1-2 mL per 100 mg of starting resin using a rotary evaporator (water bath < 30°C) or a gentle stream of nitrogen.[14]

-

In a separate flask, chill an appropriate volume of diethyl ether (DEE) or MTBE (at least 10 times the volume of your concentrated TFA solution) in a dry ice/acetone bath for 10-15 minutes.[10][13]

-

Transfer the concentrated peptide solution to a centrifuge tube rated for cold temperatures and organic solvents.

-

Slowly add the cold ether to the centrifuge tube containing the peptide solution while vortexing gently. A white precipitate should form immediately.[10]

-

Place the tube in a -20°C or -80°C freezer for at least 30 minutes to maximize precipitation.

-

Centrifuge the tube at 3000-4000 rpm for 10 minutes to form a solid pellet.[10]

-

Carefully decant the ether supernatant into a waste container.

-

Add another volume of fresh, cold ether to the pellet. Break up the pellet with a spatula and vortex vigorously for 30 seconds to wash the peptide.

-

Repeat steps 7-9 for a total of 3-4 washes.[10]

-

After the final wash and decanting, lightly cover the tube (e.g., with perforated parafilm) and allow the residual ether to evaporate in a fume hood, or dry the pellet under a gentle stream of nitrogen. The resulting crude peptide is ready for analysis, purification, or lyophilization.

Note on Ether Choice: While often used interchangeably, diethyl ether (DEE) is generally preferred. MTBE can, in some cases, lead to t-butyl alkylation of sensitive residues, creating byproducts.[12][24]

Protocol 2: TFA/HCl Counterion Exchange

-

Dissolve the purified, lyophilized peptide-TFA salt in a 10 mM HCl solution at a concentration of approximately 1-2 mg/mL.[3][23]

-

Allow the solution to stand at room temperature for at least one minute.[1][25]

-

Flash-freeze the solution in liquid nitrogen until completely solid.[1]

-

Lyophilize the frozen solution overnight until a dry, fluffy powder is obtained.[25]

-

Repeat steps 1-4 two more times for a total of three cycles to ensure complete exchange.[25] The final product is the peptide-hydrochloride salt.

References

-

AAPPTEC. (n.d.). Post Cleavage Purification and Analysis of Peptides. Available at: [Link]

-

LifeTein. (2025). Should I Have TFA Removed from My Peptide?. Available at: [Link]

-

Insuasty-Cepeda, D. S., et al. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules. Available at: [Link]

-

Insuasty, D., et al. (2019). Methods used to exchange trifluoroacetate counterion of peptide 2-TFA... ResearchGate. Available at: [Link]

-

de la Torre, B. G., & Andreu, D. (2008). On choosing the right ether for peptide precipitation after acid cleavage. Journal of Peptide Science. Available at: [Link]

-

Kremser, L., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PubMed Central. Available at: [Link]

-

LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. Available at: [Link]

-

Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Available at: [Link]

-

de la Torre, B. G., & Andreu, D. (2007). On choosing the right ether for peptide precipitation after acid cleavage. Pompeu Fabra University. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Peptide Isolation. Available at: [Link]

-

Insuasty Cepeda, D. S., et al. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Semantic Scholar. Available at: [Link]

-

Kent, S. B. H. (2009). Introduction to Peptide Synthesis. PubMed Central. Available at: [Link]

-

Yanfen Biotech. (2024). Comprehensive Guide to Peptide Synthesis. Available at: [Link]

-

Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available at: [Link]

-

Al Musaimi, O., et al. (2020). Greening the Solid-Phase Peptide Synthesis Process. 2-MeTHF for the Incorporation of the First Amino Acid and Precipitation of Peptides after Global Deprotection. ACS Publications. Available at: [Link]

-

Biotage. (n.d.). Choosing the solid-phase extraction media for synthetic peptide clean-up. Available at: [Link]

-

Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Available at: [Link]

-

AAPPTEC. (2022). Green Chemistry Principles, Greening the solid phase peptide synthesis and Green ethers to precipitate peptide after total cleavage. Available at: [Link]

-

Patarroyo, M. A., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

-

Maini, L., et al. (2018). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. ACS Publications. Available at: [Link]

-

Biotage. (2023). Post synthesis workup: What steps are necessary and what aren't?. Available at: [Link]

-

Patarroyo, M. A., et al. (2020). p‐Methoxyphenol: A potent and effective scavenger for solid‐phase peptide synthesis. ResearchGate. Available at: [Link]

-

Sharma, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]

-

LifeTein. (n.d.). How to remove peptide TFA salt?. Available at: [Link]

-

AlMusaimi, O., et al. (2018). Investigating green ethers for the precipitation of peptides after global deprotection in solid-phase peptide synthesis. SciSpace. Available at: [Link]

-

MacNeill, R. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis. Available at: [Link]

-

ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. Available at: [Link]

-

ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Available at: [Link]

-

ResearchGate. (2025). Peptide precipitation in ether?. Available at: [Link]

-

Kremser, L., et al. (2022). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. MDPI. Available at: [Link]

-

Intertek. (n.d.). Controlling TFA in Cosmetic Peptides. Available at: [Link]

-

ResearchGate. (2015). How do I remove TFA from the cleavage cocktail?. Available at: [Link]

-

YouTube. (2022). Peptide Hand Synthesis Part 9: Ether Precipitation. Available at: [Link]

- Google Patents. (2020). Peptide precipitation method.

-

Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Available at: [Link]

-

Lardinois, O. M., et al. (2003). Scavenging with TEMPO* to identify peptide- and protein-based radicals by mass spectrometry: advantages of spin scavenging over spin trapping. PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifetein.com [lifetein.com]

- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. olitecn.gr [olitecn.gr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. peptide.com [peptide.com]

- 11. biotage.com [biotage.com]

- 12. On choosing the right ether for peptide precipitation after acid cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Peptide Isolation - Wordpress [reagents.acsgcipr.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. scispace.com [scispace.com]

- 19. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biotage.com [biotage.com]

- 21. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. lifetein.com [lifetein.com]

- 24. upf.edu [upf.edu]

- 25. lifetein.com [lifetein.com]

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Analysis of Boc-Lys(TFA)-OSu: A Comparative Approach to Purity and Impurity Profiling

In the precise and demanding field of peptide synthesis, the integrity of the final product is inextricably linked to the quality of its constituent building blocks. Among these, Nα-Boc-Nε-TFA-L-lysine N-hydroxysuccinimide ester (Boc-Lys(TFA)-OSu) is a cornerstone for the incorporation of lysine residues with orthogonal side-chain protection. The presence of even minor impurities in this reagent can lead to failed couplings, the generation of deletion or modified sequences, and significant challenges in downstream purification.

This guide provides a comprehensive, field-tested perspective on the purity analysis of Boc-Lys(TFA)-OSu. We will delve into the established reversed-phase high-performance liquid chromatography (RP-HPLC) method, scrutinize common process-related and degradation impurities, and objectively compare HPLC with alternative analytical techniques. This document is designed for researchers, scientists, and drug development professionals who demand exacting quality control in their synthetic workflows.

The Imperative of Purity: Why Boc-Lys(TFA)-OSu Quality Matters

Boc-Lys(TFA)-OSu is engineered for efficiency and control in Solid-Phase Peptide Synthesis (SPPS).[1][2] The Nα-Boc group provides acid-labile protection, while the Nε-TFA group is stable to the acidic conditions used for Boc removal, offering an orthogonal protection scheme.[1][2][3] The N-hydroxysuccinimide (OSu) ester is a highly reactive group designed for efficient acylation of primary amines, driving the peptide bond formation forward.[4][5]

The purity of this activated amino acid derivative is critical for several reasons:

-

Predictable Stoichiometry: Accurate purity values are essential for calculating the precise molar equivalents needed for coupling reactions, preventing the waste of valuable reagents and minimizing the risk of incomplete reactions.

-

Minimizing Side Reactions: Impurities can compete in the coupling reaction, leading to undesired peptide modifications that can be difficult to identify and separate. For example, the presence of Boc-Lys(TFA)-OH can lead to its incorporation via carbodiimide activation if it is present as an impurity during a subsequent coupling step.

-

Ensuring Sequence Fidelity: The primary goal of SPPS is the assembly of a specific amino acid sequence. Impurities compromise this fidelity, potentially impacting the biological activity and safety of the final peptide.

The Gold Standard: Purity Analysis by Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the universally accepted method for assessing the purity of protected amino acids like Boc-Lys(TFA)-OSu.[6][7][8][9][10] Its high resolving power allows for the separation of the active compound from closely related impurities, providing accurate quantitative results.

Principle of Separation

RP-HPLC separates molecules based on their relative hydrophobicity through differential partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase. Boc-Lys(TFA)-OSu is a relatively non-polar molecule and is well-retained on a C18 column. By employing a gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase, compounds are eluted in order of increasing hydrophobicity. This allows for the effective separation of the parent compound from both more polar and less polar impurities.

Identifying and Understanding Common Impurities

A robust analytical method is built upon an understanding of the potential impurities that may be present. For Boc-Lys(TFA)-OSu, these can be categorized as process-related or degradation products.

| Impurity | Common Name/Description | Origin | Typical HPLC Elution Profile |

| Boc-Lys(TFA)-OH | Hydrolyzed Parent Compound | Hydrolysis of the OSu ester by atmospheric or residual moisture.[11][12][13] | Elutes earlier than the main peak (more polar). |

| N-hydroxysuccinimide (NHS) | Leaving Group | By-product of hydrolysis.[4][13] | Elutes very early in the chromatogram (highly polar). |

| Di-Boc-Lysine Species | e.g., Boc-Lys(Boc)-OSu | Impurity from the synthesis of the starting material.[14] | Elutes later than the main peak (more hydrophobic). |

| Unreacted Starting Materials | e.g., Boc-Lys(TFA)-OH | Incomplete conversion to the OSu ester during synthesis. | Elutes earlier than the main peak. |

The most common impurity is Boc-Lys(TFA)-OH, resulting from the inherent susceptibility of the NHS ester to hydrolysis.[4][12][13] The rate of hydrolysis is significantly increased by moisture and elevated pH.[4][11] Therefore, proper storage and handling of the reagent are critical to maintain its purity.

A Comparative Overview of Analytical Methodologies

While RP-HPLC is the primary method for purity assessment, other techniques can provide complementary information.

| Analytical Technique | Principle | Advantages | Disadvantages | Suitability for Boc-Lys(TFA)-OSu |

| RP-HPLC with UV Detection | Separation by hydrophobicity. | High resolution, quantitative, robust, and widely available.[9][10][15] | Requires a chromophore for detection; destructive. | Primary Method: Ideal for routine purity testing and impurity quantification. |

| Thin-Layer Chromatography (TLC) | Separation on a stationary phase by a mobile phase. | Fast, inexpensive, good for reaction monitoring. | Low resolution, non-quantitative, difficult to resolve similar compounds. | Suitable for quick qualitative checks but not for accurate purity assessment. |

| Nuclear Magnetic Resonance (¹H NMR) | Analysis of nuclear spin in a magnetic field. | Provides structural information, can identify unknown structures. | Low sensitivity for impurities <1%, complex for quantification.[16] | Excellent for identity confirmation but not for routine purity determination of minor impurities. |

| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | High sensitivity, provides molecular weight confirmation. | Not inherently quantitative without standards, potential for ion suppression.[16] | Best used in conjunction with HPLC (LC-MS) for impurity identification. |

A Validated Experimental Protocol for RP-HPLC Analysis

The following protocol is a robust, self-validating method for the purity assessment of Boc-Lys(TFA)-OSu.

Instrumentation and Materials

-

HPLC System: A gradient-capable HPLC with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

-

Sample Diluent: Acetonitrile.

-

Sample: Boc-Lys(TFA)-OSu.

Sample Preparation

-

Accurately weigh and dissolve the Boc-Lys(TFA)-OSu sample in the sample diluent to a final concentration of 1.0 mg/mL.

-

Vortex to ensure complete dissolution.

-